A Technical Guide to 3-Methoxycyclopentan-1-amine: Properties, Synthesis, and Applications
A Technical Guide to 3-Methoxycyclopentan-1-amine: Properties, Synthesis, and Applications
Executive Summary
3-Methoxycyclopentan-1-amine is a substituted cycloalkylamine that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its constrained five-membered ring provides a rigid, three-dimensional scaffold, while the primary amine and methoxy functional groups offer versatile handles for chemical modification and specific molecular interactions. This guide provides a comprehensive technical overview of its chemical properties, characteristic spectroscopic profile, logical synthetic approaches, and applications for researchers and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and contextualize its utility as a scaffold in the development of novel chemical entities.
Introduction: The Significance of Substituted Cyclopentylamines
In the landscape of drug discovery, small molecule scaffolds that offer conformational rigidity and three-dimensional complexity are highly sought after. Cyclopentylamine derivatives fit this role adeptly, providing a non-aromatic core that can orient substituents in precise vectors for optimal interaction with biological targets.[] Unlike linear alkylamines, the cyclic nature of 3-methoxycyclopentan-1-amine reduces the number of rotatable bonds, which can be advantageous for improving binding affinity and metabolic stability.
The amine functional group is a cornerstone of medicinal chemistry, frequently serving as a key pharmacophoric element or a synthetic handle for building molecular complexity.[2] The addition of a methoxy group introduces a polar, hydrogen-bond accepting feature without adding significant steric bulk, potentially influencing solubility and target engagement. This guide aims to consolidate the known and predicted properties of 3-methoxycyclopentan-1-amine, offering a foundational resource for its application in research and development.
Physicochemical and Spectroscopic Profile
The fundamental properties of a molecule are critical for its application in synthesis and biological screening. The data for 3-methoxycyclopentan-1-amine and its common salt form are summarized below.
Core Chemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [3][4] |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [4][5] |
| CAS Number | 2227198-95-8 ((1S,3R)-isomer HCl) | 2227198-95-8 | [4] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | 35.25 Ų | [4] |
| Predicted LogP | 0.1 - 0.93 | Not Applicable | [3][4][5] |
| Hydrogen Bond Donors | 1 | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | 2 | [4] |
Chemical Structure
Caption: 2D structure of 3-Methoxycyclopentan-1-amine.
Spectroscopic Analysis
Spectroscopic data is essential for structure confirmation and purity assessment. While specific spectra for this exact compound are not widely published, its characteristic spectroscopic features can be reliably predicted based on well-established principles.[6]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The two protons of the primary amine (-NH₂) would appear as a broad singlet between 0.5-5.0 ppm, a signal that would disappear upon exchange with D₂O.[6] The methoxy group (-OCH₃) would present as a sharp singlet around 3.3 ppm. The proton on the carbon bearing the amine group (CH-N) and the proton on the carbon with the methoxy group (CH-O) would appear as multiplets, likely in the 2.5-4.0 ppm range. The remaining cyclopentyl ring protons would produce a complex series of multiplets further upfield.
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¹³C NMR Spectroscopy: The carbon spectrum would show six distinct signals. The carbon attached to the nitrogen would be found in the 40-65 ppm region, while the carbon attached to the methoxy oxygen would be slightly more downfield. The methoxy carbon itself would appear around 55-60 ppm.[6] The remaining three sp³ hybridized carbons of the cyclopentane ring would resonate at higher fields.
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Infrared (IR) Spectroscopy: For a primary amine, the IR spectrum characteristically displays two N-H stretching bands between 3400-3500 cm⁻¹.[6] A strong C-N stretching absorption is expected in the 1000-1250 cm⁻¹ range for an aliphatic amine.[6] The C-O stretch of the ether will also be prominent, typically in the 1070-1150 cm⁻¹ region. A characteristic NH₂ scissoring (bending) vibration should be visible around 1550-1650 cm⁻¹.[6]
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Mass Spectrometry (MS): In accordance with the Nitrogen Rule, the free base of 3-methoxycyclopentan-1-amine has an odd molecular weight (115.17), consistent with the presence of a single nitrogen atom. The molecular ion peak [M]⁺ would be observed at m/z 115. Common fragmentation pathways would include the loss of a methoxy radical (•OCH₃) or cleavage alpha to the amine group.
Synthesis and Reactivity
The construction of 3-methoxycyclopentan-1-amine can be approached through several established synthetic methodologies. The choice of route often depends on the availability of starting materials and the desired stereochemical outcome.
Proposed Synthetic Protocol: Reductive Amination
A highly efficient and common strategy for synthesizing amines is the reductive amination of a corresponding ketone.[2] This method is favored for its operational simplicity and typically good yields.
Caption: Workflow for the synthesis via reductive amination.
Step-by-Step Methodology:
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Imine Formation: To a solution of 3-methoxycyclopentanone (1.0 eq) in methanol, add ammonium acetate (5-10 eq). The large excess of the ammonia source drives the equilibrium towards the formation of the intermediate imine. Stir the mixture at room temperature for 2-4 hours.
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Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise. Causality Note: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the ketone starting material, minimizing the formation of the corresponding alcohol byproduct.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
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Work-up: Carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Then, basify the solution with 4M NaOH until pH > 12 to ensure the amine product is in its free base form.
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Extraction and Purification: Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure 3-methoxycyclopentan-1-amine.
Reactivity Profile
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Nucleophilicity and Basicity: The primary amine is a good nucleophile and a moderate base. It will readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively.
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Ether Stability: The methoxy group is a chemically robust ether linkage, stable to most non-acidic reaction conditions, making it an excellent spectator group during modifications of the amine.
Applications in Medicinal Chemistry and Drug Development
The structural features of 3-methoxycyclopentan-1-amine make it a promising scaffold for generating libraries of diverse compounds for biological screening.
